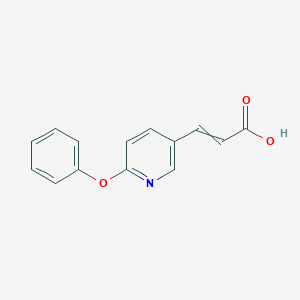

3-(6-Phenoxy-3-pyridyl)acrylic acid

Description

Significance of Pyridylacrylic Acid Motifs in Organic Chemistry

Pyridylacrylic acids, such as 3-(3-pyridyl)acrylic acid, are recognized for their utility as synthetic intermediates. chemicalbook.com The presence of a pyridine (B92270) ring, a six-membered heterocyclic aromatic ring containing one nitrogen atom, and an acrylic acid moiety, an unsaturated carboxylic acid, provides multiple sites for chemical reactions. iucr.org This bifunctional nature allows these molecules to act as versatile building blocks, or synthons, for the construction of more complex molecular architectures. chemicalbook.com

The Knoevenagel condensation is a common and efficient method for synthesizing these compounds, typically involving the reaction of a pyridinecarbaldehyde with malonic acid. Researchers have utilized pyridylacrylic acid derivatives in the synthesis of various biologically active compounds and in the construction of coordination polymers, where they act as organic linkers to connect metal centers. chemicalbook.com Their inherent reactivity and structural features make them valuable components in the fields of materials science and medicinal chemistry. google.commdpi.com

Role of Phenoxy Functionalities in Chemical Design

The phenoxy group, consisting of a phenyl ring bonded to an oxygen atom, is a crucial component in the design of many chemical compounds, particularly in medicinal chemistry where it is considered a "privileged" scaffold. nih.govmdpi.com Its presence can significantly influence a molecule's biological activity by impacting its ability to bind to target sites. nih.gov The ether oxygen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π–π stacking interactions, both of which are important for molecular recognition. nih.gov

Furthermore, the phenoxy group can affect the pharmacokinetic profile of a compound. Its hydrophobic nature can influence properties like lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.govdntb.gov.ua The substitution pattern on the phenoxy ring can be fine-tuned to modulate these properties and to achieve desired selectivity for biological targets. nih.gov This strategic use of the phenoxy moiety is a key aspect of rational drug design. nih.govmdpi.com

Structural and Mechanistic Relevance of 3-(6-Phenoxy-3-pyridyl)acrylic acid within Advanced Chemical Research

The specific compound, this compound, combines the features of both the pyridylacrylic acid core and the phenoxy substituent. This unique arrangement makes it a subject of interest in advanced chemical research. While specific, in-depth research on this exact molecule is not extensively documented in publicly available literature, its structural components suggest its potential as an intermediate in the synthesis of targeted molecules, such as enzyme inhibitors or novel materials.

The electronic interplay between the electron-withdrawing pyridine ring and the phenoxy group, connected via an ether linkage, alongside the acrylic acid's conjugated system, creates a distinct electronic and steric environment. This can be probed to understand fundamental aspects of molecular structure and reactivity. The molecule's geometry, particularly the planarity and the configuration around the carbon-carbon double bond, is also of structural interest. iucr.org

Research on analogous compounds, such as other substituted pyridylacrylic acids, demonstrates their application in creating copolymers with specific properties, highlighting the potential for this compound in polymer and materials science. mdpi.com The study of its crystal structure and supramolecular assembly could provide insights into non-covalent interactions, which are crucial in materials science and biological systems. iucr.org

Below is a table summarizing the key chemical data for this compound.

| Property | Value |

| IUPAC Name | 3-(6-phenoxypyridin-3-yl)prop-2-enoic acid |

| Molecular Formula | C₁₄H₁₁NO₃ |

| Molecular Weight | 241.24 g/mol |

| Monoisotopic Mass | 241.0739 Da uni.lu |

| Canonical SMILES | C1=CC=C(C=C1)OC2=NC=C(C=C2)C=CC(=O)O uni.lu |

| InChI Key | TWPKEZACBDVQNY-UHFFFAOYSA-N uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(6-phenoxypyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14(17)9-7-11-6-8-13(15-10-11)18-12-4-2-1-3-5-12/h1-10H,(H,16,17)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPKEZACBDVQNY-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118420-05-6 | |

| Record name | 3-(6-Phenoxy-pyridin-3-yl)-acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthetic Analysis and Strategic Disconnections for 3 6 Phenoxy 3 Pyridyl Acrylic Acid

Identification of Key Synthetic Precursors

A retrosynthetic analysis of 3-(6-phenoxy-3-pyridyl)acrylic acid begins by identifying the key bond disconnections that lead to logical and synthetically accessible precursors. The target molecule possesses three main structural components: a pyridine (B92270) ring, a phenoxy group, and an acrylic acid moiety. Strategic disconnections within these functionalities guide the synthetic design.

The most logical retrosynthetic pathways involve breaking the molecule down at the ether linkage and the carbon-carbon double bond of the acrylic acid. This approach suggests the following primary precursors:

6-Phenoxypyridine-3-carbaldehyde: This aldehyde serves as a direct precursor to the acrylic acid side chain via various olefination reactions.

A C2 synthon for the acrylic acid: This is typically a stabilized carbanion equivalent, such as that derived from malonic acid or a Wittig reagent. scitepress.org

6-Halopyridine-3-carbaldehyde or a related derivative: This would be required for the synthesis of the 6-phenoxypyridine-3-carbaldehyde intermediate.

Phenol (B47542): This provides the phenoxy group.

The following table summarizes the key precursors and their roles in the synthesis:

| Precursor | Role in Synthesis |

| 6-Phenoxypyridine-3-carbaldehyde | Aldehyde component for olefination |

| Malonic acid | C2 synthon for Knoevenagel condensation |

| Wittig Reagent (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester) | C2 synthon for Wittig olefination |

| 6-Chloropyridine-3-carbaldehyde | Precursor to 6-phenoxypyridine-3-carbaldehyde |

| Phenol | Source of the phenoxy group |

Disconnection Strategies for the Acrylic Acid Moiety

Knoevenagel Condensation: A common and effective method for forming α,β-unsaturated acids is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a base. For the synthesis of this compound, this would involve the reaction of 6-phenoxypyridine-3-carbaldehyde with malonic acid. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine.

Wittig Reaction: The Wittig reaction provides another powerful tool for alkene synthesis. scitepress.org This method involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). To form the acrylic acid, a stabilized ylide such as (triphenylphosphoranylidene)acetic acid or its ester equivalent would be reacted with 6-phenoxypyridine-3-carbaldehyde. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

Heck Reaction: While less common for this specific transformation, the Heck reaction could also be considered. This would involve the palladium-catalyzed coupling of an aryl halide (e.g., 3-bromo-6-phenoxypyridine) with acrylic acid or one of its esters.

The following table outlines the key features of these disconnection strategies:

| Reaction | Key Reactants | Catalyst/Reagent | Key Features |

| Knoevenagel Condensation | 6-Phenoxypyridine-3-carbaldehyde, Malonic Acid | Piperidine/Pyridine | High yields, mild conditions |

| Wittig Reaction | 6-Phenoxypyridine-3-carbaldehyde, Phosphorus Ylide | Strong Base (for ylide formation) | High stereoselectivity (often Z-selective with unstabilized ylides, E-selective with stabilized ylides) |

| Heck Reaction | 3-Bromo-6-phenoxypyridine, Acrylic Acid | Palladium Catalyst, Base | Versatile for C-C bond formation |

Disconnection Strategies for the Phenoxy-Pyridyl Linkage

The formation of the ether linkage between the phenol and the pyridine ring is a critical step in the synthesis. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The pyridine ring is electron-deficient, particularly at the 2- and 6-positions, making it susceptible to nucleophilic attack. The presence of an electron-withdrawing group, such as the formyl group at the 3-position (or a precursor to it), further activates the ring towards SNAr.

The most common approach involves the reaction of a 6-halopyridine derivative (e.g., 6-chloro- or 6-fluoropyridine-3-carbaldehyde) with phenol in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the phenol to form the more nucleophilic phenoxide ion, which then displaces the halide on the pyridine ring.

An alternative, though less common, strategy could involve a copper-catalyzed Ullmann condensation, particularly if the SNAr reaction is sluggish.

The following table summarizes the disconnection strategies for the phenoxy-pyridyl linkage:

| Reaction | Key Reactants | Catalyst/Reagent | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | 6-Halopyridine derivative, Phenol | Base (e.g., K2CO3, NaH) | Common and effective for electron-deficient pyridines |

| Ullmann Condensation | 6-Halopyridine derivative, Phenol | Copper catalyst, Base | Useful for less reactive aryl halides |

By systematically applying these retrosynthetic principles and disconnection strategies, a clear and logical synthetic route to this compound can be designed and executed. The choice of specific reagents and reaction conditions would be guided by further optimization and consideration of factors such as cost, safety, and scalability.

Mechanistic Investigations of Chemical Transformations

Reaction Pathways of Pyridylacrylic Acid Synthesis

The most prevalent and well-established method for the synthesis of 3-pyridylacrylic acids is the Knoevenagel condensation. This reaction provides a direct route to α,β-unsaturated acids by reacting a carbonyl compound with an active methylene (B1212753) compound, followed by dehydration and often decarboxylation. wikipedia.org

For the synthesis of a generic 3-pyridylacrylic acid, the pathway involves the condensation of a pyridine-3-carboxaldehyde with malonic acid. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638), often in a pyridine (B92270) solvent. wikipedia.org The mechanism proceeds through several key steps:

Enolate Formation: The basic catalyst abstracts an acidic proton from malonic acid to form a resonance-stabilized enolate ion.

Nucleophilic Addition: The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of the pyridine-3-carboxaldehyde. This step is a modification of the aldol (B89426) condensation. wikipedia.org

Dehydration: The resulting aldol-type addition product undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate.

Decarboxylation: Under the reaction conditions, particularly when pyridine is used as the solvent (a variant known as the Doebner modification), the intermediate readily loses a molecule of carbon dioxide to yield the final trans-3-pyridylacrylic acid product. wikipedia.org

This general pathway is applicable to the synthesis of 3-(6-phenoxy-3-pyridyl)acrylic acid, starting from 6-phenoxypyridine-3-carboxaldehyde and malonic acid.

Table 1: Key Steps in Knoevenagel Condensation for Pyridylacrylic Acid Synthesis

| Step | Reactants | Key Transformation | Product of Step |

| 1 | Malonic Acid, Base (e.g., Piperidine) | Deprotonation | Enolate of Malonic Acid |

| 2 | Enolate, Pyridine-3-carboxaldehyde | Nucleophilic addition to carbonyl | Aldol-type adduct |

| 3 | Aldol-type adduct | Elimination of water | Unsaturated dicarboxylic acid intermediate |

| 4 | Unsaturated dicarboxylic acid intermediate | Loss of CO₂ | trans-3-Pyridylacrylic acid |

Photochemical Reaction Mechanisms of Pyridylacrylic Acid Systems

Pyridylacrylic acids, as analogues of cinnamic acid, are known to undergo a variety of photochemical reactions, particularly in the solid state. These transformations are governed by the arrangement of molecules in the crystal lattice.

Solid-State Photodimerization and Stereoselectivity

In the crystalline state, pyridylacrylic acids can undergo [2+2] photocycloaddition upon irradiation with UV light. This reaction joins two monomer units to form a cyclobutane (B1203170) ring, a structure that can be difficult to access through other synthetic means. The stereochemistry of the resulting cyclobutane dimer is highly dependent on the packing of the monomer molecules in the crystal, a principle established by Schmidt's topochemical postulates.

The photodimerization can result in different isomers, primarily distinguished by their head-to-head (HH) or head-to-tail (HT) arrangement. For instance, trans-3-(3′-pyridyl)acrylic acid is known to photodimerize in a head-to-head fashion, while its perchlorate (B79767) salt can be directed to form a head-to-tail dimer. acs.org The stereoselectivity is a direct consequence of the intermolecular forces that pre-align the molecules in the crystal. The distance between the reactive double bonds of neighboring molecules is a critical factor; for a reaction to occur, this distance must typically be less than 4.2 Å.

Photochemical Isomerization Pathways

In addition to dimerization, pyridylacrylic acids can undergo photochemical trans-cis isomerization around the carbon-carbon double bond. This process is a fundamental photoreaction for many α,β-unsaturated systems. oit.edu The mechanism is initiated by the absorption of a photon, which excites the molecule from its ground state (S₀) to an excited singlet state (S₁), promoting an electron from the π bonding orbital to a π* antibonding orbital. oit.edu

Influence of Intermolecular Interactions on Photoreactivity

Intermolecular interactions are the primary determinant of photoreactivity in the solid state. acs.org The specific arrangement of molecules in the crystal lattice, dictated by forces such as hydrogen bonding and π–π stacking, controls whether a molecule is photo-reactive and what products it will form. wikipedia.org

For pyridylacrylic acids, strong O—H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of another are common, often linking molecules into chains or other supramolecular structures. wikipedia.org The orientation of these chains relative to one another determines the proximity and alignment of the reactive double bonds.

Furthermore, the formation of salts can drastically alter these interactions and, consequently, the photochemical outcome. For example, forming salts of pyridylacrylic acids with different anions can change the crystal packing from a photo-inert arrangement to one that is highly reactive towards dimerization. acs.org In some systems, cation-π interactions between a pyridinium (B92312) ring and an aromatic ring of a neighboring molecule have been shown to effectively pre-orient the substrates for a highly regio- and stereoselective photodimerization. rsc.org

Table 2: Influence of Intermolecular Forces on Photoreactivity

| Intermolecular Interaction | Effect on Crystal Packing | Consequence for Photoreactivity |

| O—H···N Hydrogen Bonds | Forms chains and synthons, defining molecular alignment. wikipedia.org | Can either facilitate or hinder the required alignment for dimerization. |

| π–π Stacking | Brings aromatic rings into close, often parallel, contact. | Influences the distance and orientation between reactive double bonds. |

| Cation-π Interactions | Orients pyridinium and aromatic rings in salts. rsc.org | Can enforce a specific head-to-tail alignment, leading to high stereoselectivity. rsc.org |

| Anion-Controlled Packing | Anions in salts influence the overall crystal lattice structure. acs.org | Can switch photoreactivity from "off" to "on" or change the dimer product. acs.org |

Mechanisms of Functional Group Interconversions

The carboxylic acid and the pyridine ring of this compound are functional groups that can be chemically transformed into a variety of other functionalities.

One of the most common interconversions of the carboxylic acid group is esterification . This reaction typically involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. This is a reversible process, and conditions can be optimized to favor high yields of the ester product. google.com

Another key transformation is the synthesis of amides . The carboxylic acid can be converted into an amide by reaction with an amine. To facilitate this, the carboxylic acid is often first converted to a more reactive derivative, such as an acid chloride (by reaction with thionyl chloride or oxalyl chloride) or activated in situ using a coupling reagent. nih.govresearchgate.net The subsequent reaction with an amine proceeds via nucleophilic acyl substitution. The amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the leaving group (e.g., a chloride ion), resulting in the stable amide product. sphinxsai.com

Advanced Spectroscopic and Diffraction Based Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 3-(6-Phenoxy-3-pyridyl)acrylic acid by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

In a typical ¹H NMR spectrum of a related compound, 3-(3-pyridyl)acrylic acid, the protons on the pyridine (B92270) ring and the acrylic acid group show characteristic chemical shifts. For instance, pyridyl protons are typically observed in the downfield region (δ 8.5–9.0 ppm), while the acrylic protons appear at δ 6.5–7.0 ppm . For this compound, one would expect to see distinct signals corresponding to the protons on the phenoxy group, the substituted pyridine ring, and the vinylic protons of the acrylic acid. The coupling constants between the acrylic protons would confirm the trans or cis configuration of the double bond.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically around δ 167 ppm), the carbons of the aromatic rings, and the sp² carbons of the alkene. While specific experimental NMR data for this compound is not widely available in the cited literature, the analysis of analogous compounds provides a strong framework for the expected spectral features.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is critical for identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands confirming the key functional moieties. A broad absorption band in the region of 2500–3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid . Vibrations corresponding to the C=C and C=N bonds of the pyridine ring and the acrylic group would appear in the 1400-1600 cm⁻¹ region. Additionally, C-O stretching vibrations from the phenoxy ether linkage would be observable.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond of the acrylic moiety, being a non-polar bond, would be expected to show a strong Raman signal. The aromatic ring stretching vibrations of both the pyridine and phenoxy groups would also be prominent. For poly(acrylic acid) gels, Raman bands have been observed for C=O stretching around 1642 cm⁻¹ sigmaaldrich.com.

While specific experimental spectra for this compound are not detailed in the provided search results, the expected vibrational modes can be predicted based on the known frequencies for its constituent functional groups.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. The molecule's structure, which includes a pyridine ring, a phenoxy group, and an acrylic acid, creates an extended conjugated system.

One would anticipate π→π* transitions, which are characteristic of such conjugated systems. For a similar compound, 3-(3-pyridyl)acrylic acid, a maximum absorption (λmax) is observed at approximately 260 nm, confirming the presence of these transitions . The addition of the phenoxy group in this compound might lead to a shift in the absorption maximum (either a bathochromic or hypsochromic shift) depending on the electronic interactions between the phenoxy group and the pyridyl acrylic acid system.

Emission spectroscopy (fluorescence) could also be employed. Depending on the rigidity of the molecule and the nature of its excited states, this compound may exhibit fluorescence upon excitation at its absorption wavelength. The emission spectrum would provide information about the energy of the excited state and could be sensitive to the molecule's environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₄H₁₁NO₃), the exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS) for unambiguous formula confirmation.

Predicted mass spectrometry data for this compound indicates several possible adducts that could be observed. uni.lu The table below summarizes the predicted collision cross-section (CCS) values for various adducts of this compound. uni.lu The monoisotopic mass of the compound is 241.0739 Da. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 242.08118 | 152.4 |

| [M+Na]⁺ | 264.06312 | 159.7 |

| [M-H]⁻ | 240.06662 | 156.4 |

| [M+NH₄]⁺ | 259.10772 | 167.4 |

| [M+K]⁺ | 280.03706 | 155.7 |

| [M+H-H₂O]⁺ | 224.07116 | 144.3 |

| [M+HCOO]⁻ | 286.07210 | 174.0 |

| [M+CH₃COO]⁻ | 300.08775 | 187.9 |

This data is predicted and sourced from PubChemLite. uni.lu

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry of this compound. While specific crystallographic data for this compound is not available in the searched literature, the analysis of a related compound, (E)-3-(pyridin-4-yl)acrylic acid, reveals key structural features that would be of interest. uni.lu

Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal how the molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding, π–π stacking, and van der Waals forces.

The arrangement of molecules in the crystal can influence the reactivity of the compound in the solid state. For example, the proximity and orientation of the acrylic acid double bonds in adjacent molecules, as determined by the crystal packing, could determine the feasibility and outcome of a solid-state [2+2] cycloaddition reaction. The accessibility of the carboxylic acid proton for deprotonation or the nitrogen atom on the pyridine ring for protonation or coordination would also be influenced by the intermolecular interactions in the crystal. Therefore, a detailed crystallographic study would not only confirm the molecular structure but also provide valuable insights into its potential solid-state chemistry.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that provides quantitative elemental composition and chemical state information of the atoms within the top 1-10 nanometers of a material's surface. This method involves irradiating a sample with a focused beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, the binding energy of the electrons can be calculated. The binding energy is characteristic of the element and its chemical environment.

For this compound, an XPS analysis would be expected to confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s regions would provide insight into the specific bonding environments. For instance, the C 1s spectrum would be deconvoluted to identify carbons in the phenyl ring, the pyridyl ring, the acrylic acid moiety (C=C, C-C, and O=C-O). The O 1s spectrum would distinguish between the ether linkage (C-O-C) and the carboxylic acid group (O=C-OH). The N 1s spectrum would confirm the chemical state of the nitrogen within the pyridine ring.

Expected XPS Data for this compound:

| Element | Orbital | Expected Binding Energy (eV) Range | Inferred Functional Group |

| Carbon | C 1s | ~284.8 | Phenyl and Pyridyl C-C/C-H |

| ~286.0 | C-O (Ether) and C-N (Pyridine) | ||

| ~288.5 | C=O (Carboxylic acid) | ||

| Oxygen | O 1s | ~532.5 | C-O (Ether) |

| ~533.5 | C=O (Carboxylic acid) | ||

| Nitrogen | N 1s | ~400.0 | Pyridinic Nitrogen |

This data would provide an unambiguous confirmation of the elemental composition and the integrity of the various functional groups on the surface of a sample of this compound.

Atomic Force Microscopy (AFM) for Surface Topography and Morphology

Atomic Force Microscopy (AFM) is a powerful imaging technique that provides three-dimensional topographical information at the nanoscale. ubc.ca It operates by scanning a sharp tip, attached to a flexible cantilever, over the surface of a sample. ubc.ca The forces between the tip and the sample surface, such as van der Waals forces, cause the cantilever to deflect. mdpi.com This deflection is monitored by a laser beam reflected from the back of the cantilever onto a photodiode. By recording the cantilever's deflection as the tip is scanned across the sample, a detailed topographical map of the surface is generated.

An AFM study of this compound, likely deposited as a thin film on a smooth substrate like mica or silicon, would reveal key morphological features. Imaging in tapping mode, where the cantilever is oscillated near its resonance frequency, would be suitable to minimize damage to a potentially soft organic layer. The resulting images would provide data on the molecule's self-assembly characteristics, such as the formation of crystalline domains, amorphous regions, or other ordered structures. researchgate.net Parameters such as surface roughness, grain size, and the presence of any defects could be quantified.

Furthermore, by controlling the environment (e.g., pH of a surrounding liquid), AFM can be used to probe the surface properties of molecules containing acidic groups, such as the carboxylic acid in the target compound. utexas.edu Force-distance spectroscopy, an AFM mode, could be employed to measure the interaction forces between the AFM tip and the surface, providing insights into the local mechanical and chemical properties. mdpi.com

Expected AFM Observables for this compound:

| Parameter | Information Gained |

| Topography | Visualization of molecular arrangement, crystal formation, and film uniformity. |

| Surface Roughness | Quantitative measure of the smoothness of the deposited film. |

| Phase Imaging | Mapping of variations in material properties like adhesion and viscoelasticity. |

| Force Spectroscopy | Probing of local mechanical properties and surface charge at different pH values. utexas.edu |

Together, XPS and AFM provide a complementary and comprehensive characterization of the elemental composition, chemical state, and surface morphology of this compound, which are critical for its scientific understanding and potential technological applications.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 3-(6-Phenoxy-3-pyridyl)acrylic acid, DFT could be used to calculate a variety of properties.

Research Findings: There are currently no published DFT studies specifically on this compound. In broader studies of related structures like benzoyl-phenoxy-acetamide (BPA) pyridine (B92270) variants and 4-phenoxy-pyridine derivatives, DFT has been employed to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing chemical reactivity and electronic transitions. nih.govnih.govrsc.org For instance, in studies of other pyridine derivatives, DFT calculations have helped in understanding their potential for brain penetration and low cardiotoxicity. nih.govlsuhsc.edu

A hypothetical DFT study on this compound would likely involve:

Optimization of the molecular geometry to find the most stable arrangement of atoms.

Calculation of electronic properties such as HOMO-LUMO energy gap, ionization potential, and electron affinity.

Generation of electrostatic potential maps to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.

Table 6.1.1: Hypothetical DFT-Calculated Properties for this compound No data available in the scientific literature.

This interactive table would typically display calculated energy values, orbital information, and other electronic descriptors. The lack of data prevents its population.

Molecules with rotatable bonds, such as the ether linkage and the acrylic acid group in this compound, can exist in multiple conformations.

Research Findings: No conformational analyses or energy landscape mappings have been published for this compound. Computational studies on other flexible molecules, such as meso-pyridyl-BODIPYs, have utilized such analyses to understand the influence of molecular conformation on photophysical properties, noting that flat potential energy surfaces can lead to low fluorescence quantum yields. mdpi.com

A conformer analysis of this compound would involve:

Systematic rotation of the dihedral angles around the C-O and C-C single bonds.

Calculation of the relative energies of the resulting conformers to identify low-energy, stable structures.

Plotting these energies to create a potential energy surface, which illustrates the energy barriers between different conformations.

Table 6.1.2: Hypothetical Relative Energies of this compound Conformers No data available in the scientific literature.

This table would list the different conformers and their calculated relative energies, providing insight into the molecule's flexibility and predominant shapes.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time.

Research Findings: There are no published MD simulation studies for this compound. MD simulations have been effectively used for related systems, such as 4-phenoxy-pyridine/pyrimidine derivatives, to understand their binding modes with biological targets like VEGFR-2 and c-Met kinases. rsc.org

An MD simulation of this compound would provide insights into:

The dynamic behavior of the molecule in different environments (e.g., in a vacuum, in water, or interacting with a protein).

The stability of different conformers over time.

The flexibility of the molecule and the time scales of conformational changes.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, predict their feasibility, and identify the high-energy transition states that must be overcome.

Research Findings: No studies on the prediction of reaction pathways or transition states involving this compound have been found in the literature. For related compounds, computational approaches have been used to understand low reactivity in certain synthetic pathways, such as the nucleophilic acyl substitution of fenofibric acid derivatives. nih.govnih.gov

A theoretical study on the reaction pathways of this compound could explore:

The mechanism of its synthesis.

Its potential degradation pathways.

The energy barriers for reactions such as esterification or amide bond formation at the carboxylic acid group.

Modeling of Noncovalent Interactions in Solid-State Systems

In the solid state, molecules are held together by noncovalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Research Findings: There are no published studies that model the noncovalent interactions in the solid state of this compound. The crystal structure, which would reveal these interactions, has not been reported.

Modeling these interactions would be crucial for understanding:

The crystal packing of the molecule.

Polymorphism (the ability to exist in multiple crystal forms), which can affect physical properties like solubility and melting point.

The design of co-crystals with desired properties.

Functionalization and Derivatization Strategies of 3 6 Phenoxy 3 Pyridyl Acrylic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis and are widely used to produce prodrugs, modify pharmacokinetic properties, or create building blocks for more complex structures.

Esterification:

The conversion of 3-(6-phenoxy-3-pyridyl)acrylic acid to its corresponding esters can be achieved through several established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product by removing water. For instance, the synthesis of ethyl trans-3-(3-pyridyl)acrylate has been accomplished via esterification, highlighting the feasibility of this transformation on related structures. nih.gov The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby tuning the properties of the resulting ester. For example, esterification with lower alkyl alcohols (C1 to C6) is a common practice. google.com The use of solid-supported acid catalysts, like zirconia-supported tungstophosphoric acid, offers a heterogeneous alternative that can simplify product purification. chemra.com

Amidation:

Amidation of the carboxylic acid moiety introduces an amide bond, which can significantly alter the hydrogen bonding capacity and conformational flexibility of the molecule. The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an activated ester. For example, treatment with thionyl chloride or oxalyl chloride would yield the corresponding acyl chloride, which can then be reacted with a primary or secondary amine to form the desired amide. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can directly facilitate the amide bond formation between the carboxylic acid and an amine. This method is widely used in peptide synthesis and is applicable to a broad range of amines.

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., ethanol, methanol), Acid Catalyst (e.g., H₂SO₄, p-TsOH), Reflux | Alkyl or Aryl Ester |

| Amidation | 1. SOCl₂ or (COCl)₂2. Amine (RNH₂ or R₂NH) | N-substituted Amide |

| Amidation | Amine (RNH₂ or R₂NH), Coupling Agent (e.g., DCC, EDC), Activator (e.g., NHS, HOBt) | N-substituted Amide |

Modifications of the Pyridine (B92270) Ring

The pyridine ring in this compound is an electron-deficient heterocycle, which influences its reactivity towards various transformations. Key modifications include N-oxidation, electrophilic substitution, and nucleophilic substitution.

Pyridine N-Oxide Formation:

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The resulting N-oxide has altered electronic properties, with the oxygen atom being a strong electron-donating group. researchgate.net This modification increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution at the 2- and 4-positions. wikipedia.org Pyridine N-oxides are also valuable intermediates for further functionalization and have been explored for their biological activities. nih.gov

Electrophilic Aromatic Substitution:

Direct electrophilic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. Reactions like nitration and halogenation require harsh conditions and often result in substitution at the 3- and 5-positions. chemrxiv.orgyoutube.com For instance, nitration can be attempted using a mixture of nitric acid and sulfuric acid at elevated temperatures. youtube.com Halogenation can also be achieved, but often with low regioselectivity. nsf.govnih.govnih.gov The presence of the phenoxy group at the 6-position and the acrylic acid at the 3-position will influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution:

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (2-, 4-, and 6-positions). stackexchange.comyoutube.comquimicaorganica.org If a suitable leaving group, such as a halogen, is present on the pyridine ring, it can be displaced by a variety of nucleophiles. For instance, if 3-(6-chloro-3-pyridyl)acrylic acid is used as a precursor, the chlorine atom can be substituted by nucleophiles like amines or alkoxides. The phenoxy group itself is often introduced via a nucleophilic aromatic substitution reaction on a halopyridine.

Cross-Coupling Reactions:

Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, provide powerful tools for modifying the pyridine ring. researchgate.netnih.govlibretexts.org These palladium-catalyzed reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. For example, a precursor like 6-chloropyridine-3-carboxylic acid could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group at the 6-position. researchgate.netamerigoscientific.com Similarly, a Buchwald-Hartwig amination could be used to introduce a substituted amine at this position. researchgate.netresearchgate.net

| Modification | Reagents and Conditions | Potential Products |

| N-Oxidation | H₂O₂, m-CPBA | This compound N-oxide |

| Nitration | HNO₃, H₂SO₄, heat | Nitro-substituted derivatives |

| Halogenation | Halogenating agent (e.g., Br₂, Cl₂), Lewis acid | Halo-substituted derivatives |

| Nucleophilic Substitution (on halo-precursor) | Nucleophile (e.g., ROH, RNH₂) | Alkoxy or amino substituted derivatives |

| Suzuki Coupling (on halo-precursor) | Boronic acid (R-B(OH)₂), Pd catalyst, Base | Aryl or alkyl substituted derivatives |

| Buchwald-Hartwig Amination (on halo-precursor) | Amine (RNH₂), Pd catalyst, Base | Amino-substituted derivatives |

Alterations of the Phenoxy Moiety

The phenoxy group provides another avenue for structural modification. The phenyl ring can undergo electrophilic aromatic substitution reactions, and the ether linkage itself can potentially be cleaved under harsh conditions.

Electrophilic Aromatic Substitution on the Phenoxy Ring:

The phenoxy group is an ortho-, para-directing group for electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen. Therefore, reactions such as hydroxylation, nitration, and halogenation are expected to occur primarily at the positions ortho and para to the oxygen atom.

Hydroxylation: Direct hydroxylation of the phenoxy ring can be achieved using various oxidizing systems, often involving catalysts. This introduces a hydroxyl group, which can further serve as a handle for derivatization. researchgate.netrsc.orgfiveable.mersc.org

Nitration: Nitration of the phenoxy ring can be carried out using standard nitrating agents like nitric acid in the presence of sulfuric acid. acs.orgacs.orggoogle.com The position of nitration will be directed by the phenoxy group.

Halogenation: Halogenation of the phenoxy ring can be accomplished with elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or under other activating conditions.

The electronic influence of the pyridylacrylic acid portion of the molecule will affect the reactivity and regioselectivity of these substitutions.

| Modification | Reagents and Conditions | Potential Products |

| Hydroxylation | Oxidizing agent (e.g., H₂O₂), Catalyst | Hydroxy-phenoxy derivatives |

| Nitration | HNO₃, H₂SO₄ | Nitro-phenoxy derivatives |

| Halogenation | Halogenating agent (e.g., Br₂, Cl₂), Lewis acid | Halo-phenoxy derivatives |

Synthesis of Polymeric and Oligomeric Derivatives

The acrylic acid moiety of this compound contains a polymerizable double bond, making it a suitable monomer for the synthesis of polymeric and oligomeric derivatives. These materials can exhibit unique properties due to the incorporation of the phenoxy-pyridyl functional group into the polymer backbone or as pendant groups.

Radical Polymerization:

The most common method for polymerizing acrylic acid and its derivatives is free radical polymerization. nsf.govresearchgate.netrsc.orgacs.org This can be initiated by thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by redox initiators. The polymerization can be carried out in bulk, solution, or emulsion. The resulting polymer would have a poly(acrylic acid) backbone with pendant 6-phenoxy-3-pyridyl groups. The properties of the polymer, such as molecular weight and dispersity, can be controlled to some extent by adjusting the reaction conditions.

Controlled Radical Polymerization:

Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer more precise control over the polymer architecture, allowing for the synthesis of well-defined block copolymers, star polymers, and other complex structures. nsf.gov While the direct controlled polymerization of acrylic acid can be challenging, methods have been developed to overcome these difficulties. nsf.gov

Copolymerization:

This compound can also be copolymerized with other vinyl monomers, such as styrene, methyl methacrylate, or other acrylates. wikipedia.org This allows for the fine-tuning of the resulting polymer's properties by varying the comonomer and its ratio in the polymer chain. Copolymers containing vinylpyridine units are known to have interesting applications, for example, in the production of tire-cord binders. wikipedia.org

| Polymerization Method | Key Features | Resulting Polymer Architecture |

| Free Radical Polymerization | Simple, versatile | Random copolymers, homopolymers with broad molecular weight distribution |

| Controlled Radical Polymerization (ATRP, RAFT) | Precise control over molecular weight and architecture | Block copolymers, star polymers, well-defined homopolymers |

| Copolymerization | Incorporation of multiple monomer units | Copolymers with tailored properties |

Structure Reactivity and Structure Function Relationships

Influence of Substituent Effects on Chemical Reactivity

The reactivity of 3-(6-Phenoxy-3-pyridyl)acrylic acid is significantly influenced by the electronic properties of its constituent parts. The pyridine (B92270) ring, being an electron-deficient aromatic heterocycle, plays a crucial role. nih.gov The nitrogen atom in the pyridine ring withdraws electron density from the ring system, affecting the acrylic acid side chain. nih.gov

Theoretical studies on related systems, such as thiophene (B33073) derivatives, have shown that linear correlations can be established between experimental electrophilicity and calculated parameters like Gibbs free energy barriers and Parr electrophilicity (ω). nih.gov Similar computational approaches could provide quantitative insights into the substituent effects on the reactivity of this compound.

The table below illustrates the expected qualitative effects of substituents on the phenoxy ring on the reactivity of the acrylic acid moiety.

| Substituent on Phenoxy Ring | Electronic Effect | Expected Impact on Acrylic Acid Reactivity |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases electron density on the pyridine ring | Decreases electrophilicity of the double bond; Decreases acidity of the carboxylic acid |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density on the pyridine ring | Increases electrophilicity of the double bond; Increases acidity of the carboxylic acid |

Stereochemical Aspects of Reaction Pathways

The acrylic acid moiety in this compound introduces the possibility of stereoisomerism, specifically E/Z isomerism, around the carbon-carbon double bond. wikipedia.org The spatial arrangement of the pyridine and carboxylic acid groups relative to the double bond can significantly influence reaction pathways and outcomes.

Reactions involving the double bond, such as addition reactions, can proceed through different stereochemical pathways, leading to the formation of diastereomeric or enantiomeric products, depending on the nature of the reagent and reaction conditions. For instance, the addition of a chiral reagent could lead to the formation of diastereomers with different physical and biological properties.

The stereochemistry of the starting material is crucial. The trans (E) isomer is typically more stable than the cis (Z) isomer due to reduced steric hindrance between the bulky pyridyl and carboxylic acid groups. bldpharm.com Synthetic procedures often aim to selectively produce the desired stereoisomer.

Furthermore, in reactions involving the carboxylic acid group, such as esterification, the stereochemistry of the acrylic acid backbone is generally retained. However, the proximity of the double bond and the pyridine ring can influence the accessibility of the carboxylic acid group to reagents.

Rational Design Principles for Phenoxy Pyridyl Derivatives

The rational design of phenoxy pyridyl derivatives, including this compound analogues, is a key strategy in medicinal chemistry to optimize their biological activity. nih.govnih.gov This approach relies on understanding the structure-activity relationships (SAR), which describe how chemical structure relates to biological function. nih.gov

Key principles in the rational design of these derivatives include:

Scaffold Hopping and Modification: The core phenoxy pyridyl scaffold can be modified by introducing different substituents on both the phenoxy and pyridine rings. nih.gov The goal is to enhance interactions with a specific biological target.

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) or that produce similar biological responses (bioisosteres) can lead to improved pharmacokinetic or pharmacodynamic properties.

Conformational Restriction: Introducing conformational constraints, such as rings or rigid linkers, can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity.

Modulation of Physicochemical Properties: Properties like lipophilicity (logP), solubility, and polar surface area are critical for drug absorption, distribution, metabolism, and excretion (ADME). These can be fine-tuned by adding or modifying functional groups. For instance, introducing a pyridine moiety can improve water solubility and potential for central nervous system penetration. nih.gov

Structure-activity relationship studies on various pyridine derivatives have shown that the type, number, and position of substituents significantly affect their biological activity. nih.gov For example, in some series of pyridine derivatives, increasing the number of methoxy (B1213986) groups was found to increase antiproliferative activity. nih.gov

The table below summarizes some rational design strategies and their potential outcomes for phenoxy pyridyl derivatives.

| Design Strategy | Example Modification | Potential Outcome |

| Scaffold Modification | Replacing the phenoxy group with another aromatic or heteroaromatic ring. | Altered binding affinity and selectivity for the target. |

| Substituent Variation | Introducing halogens, alkyl, or alkoxy groups on the phenoxy or pyridine rings. | Modulated electronic properties, lipophilicity, and metabolic stability. |

| Conformational Constraint | Incorporating the acrylic acid side chain into a cyclic system. | Increased rigidity and potentially higher binding affinity. |

| Improving Solubility | Adding polar functional groups like hydroxyl or amino groups. | Enhanced aqueous solubility and improved bioavailability. |

Mechanistic Insights from Structural Variations in Biological Contexts

Structural variations in phenoxy pyridyl derivatives provide valuable insights into their mechanisms of action at a molecular level. By systematically altering the structure and observing the corresponding changes in biological activity, researchers can infer how these compounds interact with their biological targets. nih.gov

For example, in the context of enzyme inhibition, modifying the substituents on the phenoxy or pyridine rings can reveal which parts of the molecule are critical for binding to the active site. The introduction of bulky groups might hinder binding, suggesting that the space in a particular region of the binding pocket is limited. Conversely, adding a group that can form a hydrogen bond with a specific amino acid residue in the enzyme could significantly enhance potency.

Computational modeling and molecular docking studies are powerful tools used to visualize and analyze these interactions. nih.govnih.gov By docking different structural analogues into the active site of a target protein, it is possible to predict binding modes and affinities. For instance, studies on pyridine-BPA variants have used computational methods to determine properties like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the Highest Occupied Molecular Orbital (EHOMO) to understand their electronic behavior and potential for interaction. nih.gov

In the context of antibacterial agents, structural modifications of 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed that certain substituents on the C-ring led to enhanced activity. nih.gov Molecular docking studies suggested that these active compounds form hydrogen bonds with specific residues in the bacterial target. nih.gov

The following table outlines how different structural variations can provide mechanistic insights:

| Structural Variation | Observed Biological Effect | Mechanistic Inference |

| Removal of the phenoxy group | Loss of activity | The phenoxy group is essential for binding, possibly through hydrophobic or pi-stacking interactions. |

| Shifting the position of the acrylic acid on the pyridine ring | Altered potency or selectivity | The specific geometry of the molecule is crucial for optimal interaction with the target. |

| Introducing a hydrogen-bond donor/acceptor | Increased binding affinity | A specific hydrogen bond is formed with a complementary residue in the binding site. |

| Altering the stereochemistry of the acrylic acid | Significant change in activity | The target has a specific stereochemical requirement for binding. |

By integrating synthetic chemistry, biological testing, and computational modeling, a detailed understanding of the structure-function relationships of this compound and its derivatives can be achieved, guiding the development of new and more effective therapeutic agents.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

3-(6-Phenoxy-3-pyridyl)acrylic acid serves as a valuable building block in organic synthesis for the construction of more complex molecules. Its inherent functionalities, including a carboxylic acid and a heterocyclic aromatic system, allow for a variety of chemical transformations. For instance, pyridyl acrylic acids, in general, are utilized as precursors in the synthesis of biologically active compounds such as aminomethyl benzimidazoles and aminopyridines. The presence of the phenoxy group in the 6-position of the pyridine (B92270) ring offers an additional site for modification and can influence the electronic properties and reactivity of the entire molecule.

The acrylic acid portion of the molecule is particularly reactive and can participate in a range of reactions. For example, it can undergo esterification to form corresponding esters. sigmaaldrich.cn Furthermore, the double bond in the acrylic acid chain can be subjected to addition reactions, allowing for the introduction of new functional groups and the creation of diverse molecular scaffolds. The pyridine nitrogen provides a basic site that can be protonated or coordinated to metal centers, further expanding its synthetic utility.

Preparation of Functional Coordination Polymers and Metal Complexes

The bifunctional nature of this compound, possessing both a nitrogen-containing heterocycle (a soft coordination site) and a carboxylate group (a hard coordination site), makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). sigmaaldrich.cnnih.gov

Ligand Design and Coordination Modes

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting architecture and properties of the metal complex. This compound and its analogs are effective bifunctional ligands capable of bridging metal centers. The pyridine nitrogen can coordinate to one metal ion, while the carboxylate group can bind to another, leading to the formation of extended networks. nih.gov The geometry of the ligand, including the angle between the pyridine ring and the acrylic acid group, plays a crucial role in determining the topology of the resulting coordination polymer. The phenoxy substituent can also influence the coordination behavior through steric effects and by modifying the electron density of the pyridine ring.

The coordination versatility of similar pyridyl acrylic acid ligands allows for the formation of one-, two-, and three-dimensional structures. nih.gov The specific coordination mode adopted depends on various factors, including the choice of metal ion, the reaction conditions (such as temperature and solvent), and the presence of other coordinating species.

Synthesis and Characterization of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The synthesis of MOFs often involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a solvent. umt.edu.mynih.gov For instance, the synthesis of MOFs using 3,5-pyridinedicarboxylic acid, a related ligand, has been achieved through solvothermal techniques. umt.edu.my These methods can be applied to this compound to create novel MOFs.

The characterization of these materials is crucial to understanding their structure and properties. Techniques such as Fourier-transform infrared (FTIR) spectroscopy can confirm the coordination of the carboxylate group to the metal center. umt.edu.my X-ray diffraction (XRD) is essential for determining the crystalline structure and topology of the framework. mdpi.com However, the limited solubility of many MOFs can pose challenges for certain characterization techniques like UV-Vis spectroscopy in solution. umt.edu.my

| Property | Description |

| Porosity | The presence of pores within the framework allows for applications in gas storage and separation. |

| Thermal Stability | The strength of the metal-ligand bonds contributes to the overall thermal stability of the MOF. nih.gov |

| Luminescence | The incorporation of certain metal ions, particularly lanthanides, can result in luminescent properties. nih.gov |

Catalytic Activity of Metal Complexes

Metal complexes derived from ligands analogous to this compound have shown promise in catalysis. For example, transition-metal complexes with phenoxy-containing ligands have been investigated for their catalytic activity in ethylene (B1197577) polymerization. nih.gov These catalysts, when activated, can produce ultrahigh-molecular-weight polyethylene. nih.gov The electronic and steric properties of the phenoxy group can significantly influence the catalytic performance of the metal center. nih.gov

Furthermore, metal-organic frameworks themselves can act as heterogeneous catalysts. mdpi.com The porous nature of MOFs provides a high surface area and accessible active sites. The catalytic activity can arise from the metal nodes, the organic linkers, or encapsulated guest molecules. While specific catalytic applications of MOFs based on this compound are not extensively documented, the structural features suggest potential in various catalytic transformations.

Self-Assembly Phenomena and Supramolecular Chemistry

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is a cornerstone of supramolecular chemistry. This compound possesses functional groups capable of participating in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which drive self-assembly processes. nih.gov

The carboxylic acid group can form strong hydrogen bonds, often leading to the formation of dimers or chains in the solid state. nih.gov The pyridine ring and the phenoxy group, both being aromatic systems, can engage in π–π stacking interactions, further stabilizing the supramolecular architecture. nih.gov The interplay of these interactions can lead to the formation of complex three-dimensional networks. nih.gov The study of supramolecular photocycloaddition of related 3-(aryl)acrylic acids has provided insights into how weak interactions can direct the stereochemistry of reactions. nih.gov

Design of Photoactive Materials

Photoactive materials, which respond to light stimuli, are of great interest for applications in optical data storage, sensors, and photodynamic therapy. nih.govpreprints.org The incorporation of photoresponsive units into polymers or coordination frameworks is a key strategy in the design of such materials.

While direct studies on the photoactivity of this compound are limited, the acrylic acid moiety is a known photosensitive group. For example, 3-(aryl)acrylic acids can undergo [2+2] photocycloaddition reactions upon irradiation with UV light, leading to the formation of cyclobutane (B1203170) derivatives. nih.gov This photoreactivity can be harnessed to create photo-crosslinkable polymers or to induce structural changes in materials upon light exposure.

Furthermore, the ligand can be used to construct coordination polymers with photoactive metal centers or to incorporate other photochromic molecules. For instance, studies have shown the development of photoactive copolymers by functionalizing them with photochromic agents like spiropyrans. nih.govpreprints.org The resulting materials exhibit changes in their absorption spectra upon UV irradiation. nih.govpreprints.org By analogy, this compound could serve as a scaffold for the development of new photoactive coordination polymers and materials.

Biochemical Transformations and Enzymatic Interactions

Role as a Substrate or Product in Enzymatic Reactions

Currently, there is a notable lack of direct scientific evidence in publicly accessible research that explicitly identifies 3-(6-Phenoxy-3-pyridyl)acrylic acid as a substrate or a direct product of a specific enzymatic reaction. While research on structurally similar molecules exists, direct enzymatic processing of this particular compound has not been detailed in the available literature.

Exploration of Enzyme-Substrate Interactions and Catalytic Mechanisms

Detailed mechanistic studies elucidating the specific enzyme-substrate interactions and catalytic mechanisms involving this compound are not extensively documented. However, the structural motifs present in the molecule, namely the phenoxy and pyridyl acrylic acid groups, are found in compounds that do interact with various enzymes. For instance, derivatives of pyridyl acrylic acid have been investigated as building blocks for enzyme inhibitors. These related compounds suggest that the pyridine (B92270) nitrogen and the carboxylate group of the acrylic acid moiety could potentially participate in binding to enzyme active sites.

Synthesis of Enzymatic Probes and Inhibitors

The core structure of this compound makes it a candidate for the synthesis of specialized biochemical tools. The development of enzymatic probes and inhibitors often utilizes molecules with specific reactive groups and recognition elements.

Enzymatic Probes:

The phenoxy-acrylic acid scaffold is relevant to the design of chemiluminescent probes for detecting enzyme activity. For example, certain 1,2-dioxetane (B1211799) luminophores, which incorporate a phenoxy group, are used as enzymatic substrates where enzyme-triggered cleavage of the phenoxy group leads to light emission. mdpi.com The acrylic group, in some probes, has been observed to influence the intensity and duration of the chemiluminescent signal. mdpi.com While not directly involving this compound, this demonstrates the potential of its core components in the construction of enzyme-activated probes. nih.govnih.gov

Enzyme Inhibitors:

Compounds with a pyridine core are known to be utilized in the synthesis of various enzyme inhibitors. For instance, 7-phenylaminothieno-[3,2-b]pyridine-6-carbonitriles, which are structurally distinct but share the pyridine ring, have been identified as potent inhibitors of Src kinase. nih.gov This highlights the general utility of the pyridine scaffold in designing molecules that can interact with and modulate the activity of enzymes.

The table below summarizes the involvement of related structural motifs in the development of enzymatic probes and inhibitors.

| Structural Motif | Application Area | Example Enzyme/System | Function |

| Phenoxy Group | Chemiluminescent Probes | Lipases, Esterases | Part of the triggerable group in 1,2-dioxetane luminophores. mdpi.com |

| Pyridine Ring | Enzyme Inhibitors | Src Kinase | Core scaffold for inhibitor design. nih.gov |

| Acrylic Acid | Chemiluminescent Probes | Lipases | Influences signal characteristics in some probes. mdpi.com |

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Efficient Synthetic Routes

The current synthesis of pyridyl acrylic acids often relies on classical methods such as the Knoevenagel condensation, which involves reacting a pyridine (B92270) carboxaldehyde with malonic acid. While effective, these routes frequently utilize high boiling point solvents like pyridine, which also acts as a weak base, and catalysts such as piperidine (B6355638). A primary challenge is the development of greener synthetic protocols that minimize the use of hazardous solvents and reagents.

Future research should focus on:

Green Solvents: Investigating the use of more environmentally benign solvents, such as water, ethanol, or ionic liquids, to replace traditional solvents like pyridine.

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily recovered and recycled, reducing waste and simplifying purification processes. This could include exploring materials like magnetic nanocatalysts, which have shown promise in related heterocyclic syntheses.

A comparison of traditional versus potential sustainable synthetic parameters is outlined below.

Table 1: Comparison of Synthetic Parameters for Pyridyl Acrylic Acid Synthesis

| Parameter | Traditional Method (e.g., Knoevenagel) | Target Sustainable Method |

|---|---|---|

| Solvent | Pyridine, DMF | Water, Ethanol, Supercritical CO₂ |

| Catalyst | Piperidine (Homogeneous) | Recoverable Solid Acid/Base |

| Temperature | 60–115°C | Room Temperature to 80°C |

| Energy Source | Conventional Heating | Microwave, Ultrasound |

| Work-up | Acidification, Extraction | Filtration, Direct Crystallization |

Exploration of Novel Reaction Pathways and Mechanisms

Beyond optimizing existing methods, there is a need to explore entirely new synthetic pathways to 3-(6-Phenoxy-3-pyridyl)acrylic acid. The established Knoevenagel condensation proceeds via enolate formation, nucleophilic addition, and subsequent decarboxylation. However, alternative C-C bond-forming reactions could offer advantages in terms of atom economy and substrate scope.

Unresolved challenges and research directions include:

Direct C-H Activation/Arylation: Investigating modern coupling techniques, such as palladium-catalyzed direct C-H activation of the pyridine ring followed by coupling with an acrylic acid surrogate. This would bypass the need for a pre-functionalized pyridine carboxaldehyde.

Mechanistic Studies: Performing detailed kinetic and in-situ spectroscopic studies on existing and novel reactions to fully understand the reaction mechanism. This knowledge is crucial for rational optimization and overcoming limitations like side-product formation.

Enzymatic Synthesis: Exploring biocatalytic routes using engineered enzymes that can perform the key bond-forming steps with high stereoselectivity and under mild, aqueous conditions.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, reproducibility, and scalability. For the synthesis of this compound and its derivatives, flow chemistry remains a largely unexplored frontier.

Key areas for future development are:

Reactor Design: Designing and fabricating microreactors or packed-bed reactors suitable for the specific reaction conditions, potentially involving solid-supported catalysts or reagents.

Process Parameter Optimization: Utilizing automated systems with real-time analytics (e.g., inline IR or NMR spectroscopy) to rapidly screen and optimize process parameters such as temperature, residence time, and stoichiometry.

Telescoped Synthesis: Developing multi-step flow sequences where the crude output from one reactor is directly fed into the next, enabling the synthesis of more complex derivatives of this compound without intermediate isolation and purification steps.

Deeper Computational Elucidation of Molecular Behavior

While computational methods like Density Functional Theory (DFT) are increasingly used to predict molecular properties, a deep computational understanding of this compound is still lacking. The interplay between the electron-withdrawing pyridine ring, the flexible phenoxy group, and the reactive acrylic acid moiety presents a complex system for theoretical modeling.

Future computational studies should aim to:

Predict Reactivity: Use DFT calculations to model transition states of potential reactions, predict activation energies, and elucidate reaction mechanisms, guiding the design of more efficient synthetic routes.

Conformational Analysis: Perform detailed conformational searches and molecular dynamics simulations to understand the preferred spatial arrangement of the phenoxy group relative to the pyridylacrylic acid backbone, which is critical for its interaction with other molecules or its packing in a solid state.

Electronic Properties: Calculate frontier molecular orbital energies (HOMO/LUMO) and electrostatic potential maps to predict the molecule's behavior in electronic and optical applications. This data is vital for designing new functional materials.

Table 2: Key Computational Descriptors for Future Investigation

| Property | Computational Method | Potential Insight |

|---|---|---|

| Ground State Geometry | DFT (e.g., ωB97X-D/6-31G*) | Bond lengths, angles, dihedral angles |

| Transition State Energy | DFT, QST2/QST3 | Reaction barriers, mechanistic pathways |

| HOMO/LUMO Energies | DFT, TD-DFT | Electronic transitions, charge transfer |

| Electrostatic Potential | DFT | Sites for electrophilic/nucleophilic attack |

| Conformational Profile | Molecular Dynamics (MD) | Molecular flexibility, intermolecular interactions |

Expansion of Applications in Advanced Functional Materials

The unique structure of this compound, combining a nitrogen-containing heterocycle with a conjugated system and a carboxylic acid functional group, makes it a promising building block for advanced materials. While related pyridyl acrylic acids have been used in conductive polymers and coordination complexes, the potential of the phenoxy-substituted variant is largely untapped.

Promising areas for application-focused research include:

Coordination Polymers and MOFs: Using the molecule as a bifunctional organic linker to synthesize novel metal-organic frameworks (MOFs). The pyridine nitrogen and the carboxylate group can coordinate to metal centers, while the phenoxy group can be used to tune the porosity and functionality of the resulting framework for applications in gas storage or catalysis.

Organic Electronics: Exploring the use of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The conjugated structure is conducive to charge transport, and the phenoxy group can be functionalized to fine-tune electronic properties and solid-state packing.

Polymer Science: Incorporating the molecule as a functional monomer in polymerization reactions to create novel polymers. Such polymers could exhibit enhanced thermal stability, specific optical properties, or antimicrobial activity, similar to other pyridine-grafted copolymers.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Substitution | K₂CO₃, DMF, 80°C | ~65-75 | |

| Condensation | EDC·HCl, DMAP, CH₂Cl₂, RT | ~70-85 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the structure (e.g., phenoxy protons at δ 6.8–7.5 ppm, acrylic acid protons at δ 5.8–6.5 ppm). highlights NMR for related pyridine derivatives .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C) validate functional groups.

- HPLC-MS : Ensures purity and molecular weight verification. PubChem-derived data () uses similar methods .

Advanced: How can researchers optimize the condensation reaction yield for derivatives of this compound?

Answer:

Key strategies include:

- Catalyst Selection : EDC·HCl with DMAP () improves coupling efficiency by activating carboxylic acids .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or CH₂Cl₂) enhance reactivity.

- Stoichiometry : A 1.2:1 molar ratio of alcohol to acrylate precursor minimizes side reactions () .

- Temperature Control : Room temperature (RT) prevents thermal degradation of sensitive intermediates.

Advanced: What strategies address contradictory biological activity data for acrylic acid derivatives?

Answer: Contradictions may arise due to:

Structural Variations : Substituents on the pyridine or phenyl rings (e.g., sulfamoyl groups in ) drastically alter bioactivity .

Assay Conditions : Differences in microbial strains or cell lines ( reports variable antimicrobial outcomes) .

Data Normalization : Use internal controls (e.g., minimum inhibitory concentration [MIC] standardized to reference drugs).

Q. Table 2: Bioactivity Variability in Acrylic Acid Derivatives

| Derivative | Activity (MIC, μg/mL) | Test Organism | Reference |

|---|---|---|---|

| Sulfamoyl-phenyl | 12.5–25 | S. aureus | |

| Methoxy-pyridyl | >100 | E. coli |

Basic: What are key considerations in designing experiments to evaluate antimicrobial activity?

Answer:

- Strain Selection : Use Gram-positive (S. aureus) and Gram-negative (E. coli) models, as in .

- Dose-Response Curves : Test concentrations from 1–100 μg/mL to determine MIC.

- Positive Controls : Include standard antibiotics (e.g., ampicillin) for baseline comparison.

- Replicates : Perform triplicate assays to ensure reproducibility.

Advanced: How does the electronic nature of pyridine substituents influence reactivity and bioactivity?

Answer:

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the pyridine ring, improving reactivity in nucleophilic substitutions (e.g., nitro or cyano groups; ) .

- Electron-Donating Groups (EDGs) : Increase π-π stacking in biological targets, potentially boosting antimicrobial activity (e.g., methoxy in ) .

- Steric Effects : Bulky groups (e.g., tert-butyl in ) may hinder enzyme binding, reducing efficacy .

Advanced: How to troubleshoot low yields in the synthesis of this compound?

Answer: